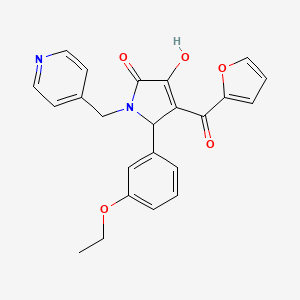![molecular formula C15H11ClF3N3S B12135439 N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Chlor-3-(trifluormethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amin ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in der pharmazeutischen Chemie und industriellen Prozessen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thienopyrimidin-Kern umfasst, der mit Chlor-, Trifluormethyl- und Dimethylgruppen substituiert ist. Diese Substitutionen verleihen ihr einzigartige chemische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungs- und industriellen Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-Chlor-3-(trifluormethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amin umfasst in der Regel mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Reaktion von 4-Chlor-3-(trifluormethyl)phenylisocyanat mit einem Thienopyrimidin-Derivat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem nicht-chlorierten organischen Lösungsmittel wie Toluol bei Temperaturen zwischen 20 °C und 60 °C durchgeführt . Das Zwischenprodukt wird dann mit p-Toluolsulfonsäure in einem polaren Lösungsmittel bei erhöhten Temperaturen weiter umgesetzt, um die endgültige Verbindung zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und präziser Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist unerlässlich, um die Verbindung in reiner Form zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a thienopyrimidine derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-Chlor-3-(trifluormethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Amin-Derivaten führt.
Substitution: Die Chlor- und Trifluormethylgruppen können nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) in einem organischen Lösungsmittel.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in Dimethylsulfoxid (DMSO).
Hauptsächlich gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Thienopyrimidin-Derivate.
Wissenschaftliche Forschungsanwendungen
N-[4-Chlor-3-(trifluormethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht man auf sein Potenzial als Enzyminhibitor und seine Auswirkungen auf biologische Pfade.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Zwischenprodukte eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[4-Chlor-3-(trifluormethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es ist bekannt, dass die Verbindung bestimmte Enzyme hemmt, indem sie an deren aktiven Zentren binden und so ihre Aktivität blockieren. Diese Hemmung kann zur Modulation verschiedener biologischer Pfade führen, darunter solche, die an der Schmerzempfindung und Entzündung beteiligt sind .
Wirkmechanismus
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in pain perception and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-3-(trifluormethyl)phenylisocyanat: Ein Vorläufer, der bei der Synthese der Zielverbindung verwendet wird.
4-Chlor-3-(trifluormethyl)anilin: Eine weitere verwandte Verbindung mit ähnlichen strukturellen Merkmalen.
4-(Trifluormethyl)benzylamin: Teilt die Trifluormethylgruppe, unterscheidet sich aber in seiner Gesamtstruktur.
Einzigartigkeit
N-[4-Chlor-3-(trifluormethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amin ist einzigartig aufgrund seines Thienopyrimidin-Kerns, der ihm besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C15H11ClF3N3S |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H11ClF3N3S/c1-7-8(2)23-14-12(7)13(20-6-21-14)22-9-3-4-11(16)10(5-9)15(17,18)19/h3-6H,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
KKOAAESXSVPPSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide](/img/structure/B12135360.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)
![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)


methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12135401.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B12135427.png)

![3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)
![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)
